molecular formula C8H15ClO2S B13272252 (2,2,3,3-Tetramethylcyclopropyl)methanesulfonyl chloride

(2,2,3,3-Tetramethylcyclopropyl)methanesulfonyl chloride

Cat. No.: B13272252
M. Wt: 210.72 g/mol
InChI Key: YFIITIBIADVDRF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (2,2,3,3-Tetramethylcyclopropyl)methanesulfonyl chloride typically involves the reaction of (2,2,3,3-Tetramethylcyclopropyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2,2,3,3-Tetramethylcyclopropyl)methanesulfonyl chloride is highly reactive and undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and solvents like dichloromethane and tetrahydrofuran. Major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates .

Mechanism of Action

The mechanism of action of (2,2,3,3-Tetramethylcyclopropyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

(2,2,3,3-Tetramethylcyclopropyl)methanesulfonyl chloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and toluenesulfonyl chloride. While methanesulfonyl chloride is the simplest sulfonyl chloride and is widely used in organic synthesis, this compound offers unique steric properties due to its tetramethylcyclopropyl group, making it useful in specific applications where steric hindrance is a factor . Similar compounds include:

  • Methanesulfonyl chloride (CH₃SO₂Cl)
  • Toluenesulfonyl chloride (C₇H₇SO₂Cl)
  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)

These compounds differ in their reactivity and applications, with this compound being particularly valuable for its unique steric properties .

Properties

Molecular Formula

C8H15ClO2S

Molecular Weight

210.72 g/mol

IUPAC Name

(2,2,3,3-tetramethylcyclopropyl)methanesulfonyl chloride

InChI

InChI=1S/C8H15ClO2S/c1-7(2)6(8(7,3)4)5-12(9,10)11/h6H,5H2,1-4H3

InChI Key

YFIITIBIADVDRF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)CS(=O)(=O)Cl)C

Origin of Product

United States

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